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Introduction
Ryanodine and its hydrolysis product, ryanodol, are complex diterpenoids that have garnered

significant attention in the scientific community due to their potent modulation of intracellular

calcium release channels known as ryanodine receptors (RyRs).[1][2][3][4] These receptors are

crucial for a variety of physiological processes, including muscle contraction, synaptic

transmission, and cellular signaling. The intricate molecular architecture of these natural

products, characterized by a dense array of stereocenters and oxygenation, has presented a

formidable challenge to synthetic chemists for decades. This document provides a

comprehensive overview of the landmark total syntheses of ryanodol and ryanodine, with a

focus on detailed experimental protocols and comparative data to aid researchers in this field.

The first total synthesis of (+)-ryanodol was accomplished by Deslongchamps in 1979, a

monumental achievement that required 41 steps in its longest linear sequence.[5][6] More

recently, synthetic strategies have focused on improving efficiency. Notably, the Inoue group

reported a total synthesis of (±)-ryanodol in 22 steps and later the first total synthesis of (+)-

ryanodine.[1][7] A significant breakthrough in efficiency was achieved by the Reisman group in

2016 with a 15-step synthesis of (+)-ryanodol.[3][4][8][9] This was followed by their report in

2017 on the first total synthesis of (+)-ryanodine in 18 steps.[10][11]
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Comparative Overview of Key Synthetic Strategies
The total synthesis of these complex molecules has been approached through various

innovative strategies. The following table summarizes the key features of the most prominent

total syntheses of (+)-ryanodol.
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Detailed Experimental Protocols: The Reisman
Synthesis of (+)-Ryanodol
The 15-step synthesis of (+)-ryanodol by the Reisman group represents a landmark in

efficiency and is detailed below.[3][4][8][9]
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Synthesis of Key Tetracyclic Intermediate
The initial phase of the synthesis focuses on the construction of a key tetracyclic intermediate

from (S)-pulegone.

Step 1-8: Synthesis of Cyclopentenone Intermediate

The synthesis commences with the commercially available terpene (S)-pulegone and proceeds

through an eight-step sequence to furnish a key cyclopentenone intermediate on a multigram

scale.[9] A critical step involves a diastereoselective Pauson-Khand reaction to construct the

core carbocyclic framework.[8][12]

Protocol for Pauson-Khand Cyclization:

Reactants: Enyne precursor, [RhCl(CO)2]2 (catalyst), CO (1 atm).

Solvent: m-xylene.

Temperature: 110 °C.

Procedure: A solution of the enyne precursor in m-xylene is charged into a pressure vessel.

The catalyst is added, and the vessel is purged with carbon monoxide. The reaction mixture

is heated at 110 °C under an atmosphere of carbon monoxide until the reaction is complete

(monitored by TLC). The solvent is removed under reduced pressure, and the residue is

purified by column chromatography to yield the tetracyclic enone. This reaction has been

shown to proceed with high diastereoselectivity.[12]

Late-Stage Oxidation and Final Steps
The latter stages of the synthesis involve strategic oxidation and cyclization to install the

remaining functionalities of ryanodol.

Step 9: Selenium Dioxide-Mediated Oxidation

A pivotal step in the Reisman synthesis is the simultaneous installation of three oxygen

functionalities in a single step using selenium dioxide (SeO2).[4][8]

Protocol for SeO2 Oxidation:
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Reactants: Tetracyclic enone, SeO2, 4 Å molecular sieves.

Solvent: 1,4-dioxane.

Temperature: 110 °C.

Procedure: To a solution of the tetracyclic enone in anhydrous 1,4-dioxane containing

activated 4 Å molecular sieves is added SeO2. The mixture is heated to 110 °C. The reaction

must be conducted under strictly anhydrous conditions to achieve the desired simultaneous

oxidation of three C-H bonds.[8] Upon completion, the reaction is cooled, filtered, and the

solvent is evaporated. The crude product is then purified.

Step 14-15: Conversion of (+)-Anhydroryanodol to (+)-Ryanodol

The synthesis culminates in the conversion of (+)-anhydroryanodol to (+)-ryanodol.[8][9]

Protocol for Epoxidation and Reductive Cyclization:

Epoxidation: (+)-Anhydroryanodol is treated with trifluoroperacetic acid (generated in situ

from trifluoroacetic anhydride and urea hydrogen peroxide) in the presence of a phosphate

buffer.

Reductive Cyclization: The resulting epoxide is then subjected to a reductive cyclization

using lithium metal in ammonia and tetrahydrofuran at -78 °C to furnish (+)-ryanodol.[8][9]

The Final Step: Synthesis of (+)-Ryanodine
The conversion of (+)-ryanodol to (+)-ryanodine requires the selective esterification of the

highly sterically hindered C3 hydroxyl group with pyrrole-2-carboxylic acid.[1] This

transformation proved to be a significant challenge.

Inoue's Two-Step Protocol for Esterification
Direct esterification of the C3-alcohol was found to be unsuccessful.[1] The Inoue group

developed a novel two-step protocol to overcome this hurdle.[1]

Glycine Ester Formation: The C3-hydroxyl group is first converted to a less sterically

demanding glycine ester.
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Pyrrole Ring Formation: The glycine ester is then transformed into the pyrrole ring through a

condensation reaction with 1,3-bis(dimethylamino)allylium tetrafluoroborate.[1]

Reisman's Late-Stage Acylation Strategy
The Reisman group developed a strategy that introduces the C3 pyrrole-2-carboxylate ester at

a late stage of the synthesis, prior to the final reductive cyclization, thereby circumventing the

challenging direct esterification of ryanodol.[10][11]

Protocol for Late-Stage Acylation:

Reactants: A protected ryanodol precursor, 1-(1H-pyrrole-2-carbonyl)-1H-imidazole, NaH.

Solvent: Anhydrous THF.

Procedure: The protected ryanodol precursor is dissolved in anhydrous THF and treated

with NaH at 0 °C. The acylating agent is then added, and the reaction is stirred until

completion. This approach allows for the direct incorporation of the critical ester functionality

before the final ring closure.

Visualizing the Synthetic Pathways
To better understand the logical flow of these complex syntheses, the following diagrams

illustrate the key strategic steps.
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Caption: Key stages in the 15-step total synthesis of (+)-ryanodol by the Reisman group.
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Caption: Comparative strategies for the final esterification to form (+)-ryanodine.

Conclusion
The total syntheses of ryanodol and ryanodine stand as landmark achievements in organic

chemistry, showcasing the power of strategic planning and the development of novel synthetic

methodologies. The evolution from the initial lengthy synthesis by Deslongchamps to the highly

efficient 15-step route by Reisman highlights the progress in the field. These synthetic routes

not only provide access to these valuable biological probes but also open avenues for the

creation of novel analogs with potentially enhanced or altered pharmacological properties,

which will be invaluable for future studies of ryanodine receptors and their role in health and

disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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